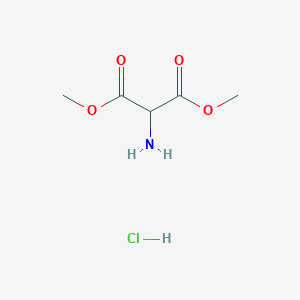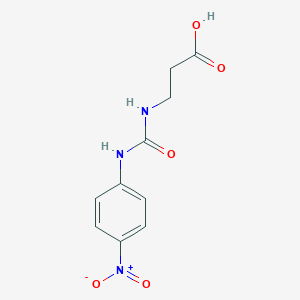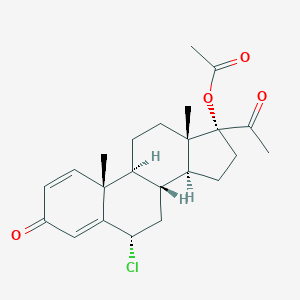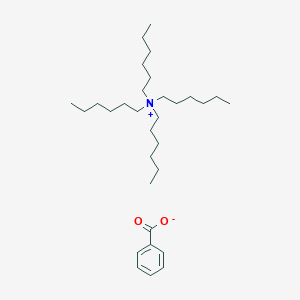![molecular formula C16H17N3 B095152 N,N-Diethylbenzo[c]cinnolin-4-amine CAS No. 19174-76-6](/img/structure/B95152.png)
N,N-Diethylbenzo[c]cinnolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylbenzo[c]cinnolin-4-amine, also known as DEBC, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. DEBC belongs to the class of cinnoline compounds, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine is not fully understood, but it is believed to act by inhibiting various cellular pathways. N,N-Diethylbenzo[c]cinnolin-4-amine has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viral infections. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethylbenzo[c]cinnolin-4-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to working with N,N-Diethylbenzo[c]cinnolin-4-amine. It is a relatively new compound, which means that there is limited information available about its properties and potential uses. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-4-amine. One area of research is to further investigate its anti-cancer properties and potential use as a therapeutic agent for breast cancer. Another area of research is to investigate its potential use in the treatment of viral infections, such as hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine and its effects in vivo. Overall, N,N-Diethylbenzo[c]cinnolin-4-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential uses.
Synthesemethoden
N,N-Diethylbenzo[c]cinnolin-4-amine can be synthesized by a multi-step reaction sequence starting from 2,6-dimethoxybenzoquinone and ethylamine. The reaction involves the formation of an intermediate compound, which is then cyclized to form N,N-Diethylbenzo[c]cinnolin-4-amine. The purity of the synthesized N,N-Diethylbenzo[c]cinnolin-4-amine can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylbenzo[c]cinnolin-4-amine has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-cancer properties, specifically against breast cancer cells. N,N-Diethylbenzo[c]cinnolin-4-amine has also been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for the treatment of viral infections. In addition, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
19174-76-6 |
|---|---|
Produktname |
N,N-Diethylbenzo[c]cinnolin-4-amine |
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
N,N-diethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)15-11-7-9-13-12-8-5-6-10-14(12)17-18-16(13)15/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
AHZYPEMPWCAIQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Kanonische SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyme |
4-(Diethylamino)benzo[c]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















